molecular formula C21H10Cl3F3N2O B2515708 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 478066-04-5

6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one

Cat. No. B2515708
CAS RN: 478066-04-5
M. Wt: 469.67
InChI Key: PKMQFBVBRFHDDH-UHFFFAOYSA-N
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Description

The compound “6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one” is a phthalazinone derivative. Phthalazinones are a class of compounds that contain a phthalazin-1-one moiety, which is a bicyclic structure consisting of two benzene rings fused to a pyrazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The exact synthesis pathway would depend on the specific reactions used and could involve techniques such as nucleophilic substitution, electrophilic aromatic substitution, or palladium-catalyzed coupling .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phthalazin-1-one core, with various substituents attached to the benzene rings. These include chlorine atoms and a trifluoromethyl group .


Chemical Reactions Analysis

As a phthalazinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the chlorine atoms might be susceptible to nucleophilic substitution reactions, while the trifluoromethyl group could potentially participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one:

Pharmaceutical Development

This compound is often explored for its potential as a pharmaceutical agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer .

Cancer Research

In cancer research, this compound has shown promise due to its ability to inhibit certain enzymes and pathways that are crucial for cancer cell proliferation. Studies have indicated its potential in targeting specific cancer types, including breast and lung cancers .

Neurodegenerative Disease Studies

Researchers are investigating this compound for its neuroprotective properties. It has been found to modulate pathways involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s, offering a potential therapeutic approach to these conditions .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are being studied extensively. It has been shown to reduce inflammation by inhibiting specific cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating chronic inflammatory diseases .

Antimicrobial Research

This compound is also being explored for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents .

Cardiovascular Disease Research

In the field of cardiovascular research, this compound is being studied for its effects on heart disease. It has shown potential in modulating pathways that contribute to cardiovascular health, including reducing oxidative stress and improving endothelial function .

Biochemical Pathway Analysis

Researchers use this compound to study various biochemical pathways. Its ability to interact with multiple targets makes it a valuable tool for understanding complex biological processes and identifying new therapeutic targets .

Drug Delivery Systems

Finally, this compound is being investigated for its role in drug delivery systems. Its chemical properties allow it to be used as a carrier for other drugs, enhancing their stability and bioavailability .

Safety and Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a novel compound, initial studies might focus on determining its physical and chemical properties, as well as any potential biological activity. If it shows promise as a pharmaceutical, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

6,7-dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl3F3N2O/c22-13-5-1-11(2-6-13)19-15-9-17(23)18(24)10-16(15)20(30)29(28-19)14-7-3-12(4-8-14)21(25,26)27/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMQFBVBRFHDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one

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